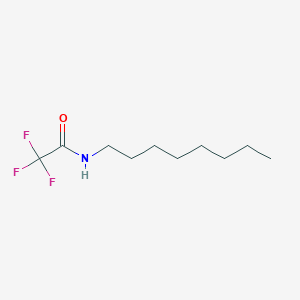

2,2,2-Trifluoro-n-octylacetamide

Description

2,2,2-Trifluoro-n-octylacetamide (CAS: 1894-03-7) is a fluorinated acetamide derivative with the molecular formula C₁₀H₁₈F₃NO and a molar mass of 225.25 g/mol . Structurally, it features a trifluoromethyl group (-CF₃) attached to the acetamide backbone and an n-octyl chain (-C₈H₁₇) as the N-substituent. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing metabolic stability and altering physicochemical properties such as lipophilicity and solubility .

Properties

CAS No. |

1894-03-7 |

|---|---|

Molecular Formula |

C10H18F3NO |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-octylacetamide |

InChI |

InChI=1S/C10H18F3NO/c1-2-3-4-5-6-7-8-14-9(15)10(11,12)13/h2-8H2,1H3,(H,14,15) |

InChI Key |

MSCVRLBEXFAOMI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC(=O)C(F)(F)F |

Canonical SMILES |

CCCCCCCCNC(=O)C(F)(F)F |

Synonyms |

N-Octyltrifluoroacetamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Lipophilicity :

- The n-octyl chain in 2,2,2-Trifluoro-n-octylacetamide significantly increases hydrophobicity (logP ~3.5 estimated) compared to shorter alkyl chains (e.g., methyl in N-Methyl-2,2,2-trifluoroacetamide, logP ~0.8) or aromatic substituents . This property makes it suitable for lipid-based formulations.

Electron-Withdrawing Groups: The -CF₃ group in all compounds enhances metabolic stability by resisting oxidative degradation . However, compounds with additional electron-withdrawing groups (e.g., -NO₂ in 1765-10-2) exhibit higher reactivity in electrophilic substitutions .

Biological Activity: N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide (CAS 6974-29-4) demonstrates improved water solubility due to its ethylaminoethyl group, making it a candidate for drug delivery systems . In contrast, 2,2,2-Trifluoro-n-octylacetamide’s hydrophobicity may limit aqueous solubility but enhance membrane permeability.

The n-octyl derivative’s synthetic pathways may require longer-chain alkylation steps, increasing complexity .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of TFAA. Triethylamine (TEA) is employed as a base to neutralize the generated trifluoroacetic acid, shifting the equilibrium toward product formation. Key parameters include:

-

Solvent : Dichloromethane (DCM), chosen for its inertness and ability to solubilize both reactants.

-

Temperature : Initial cooling (0°C) to mitigate exothermicity, followed by gradual warming to room temperature.

-

Molar Ratios : A 1:1.1 stoichiometry of amine to TFAA ensures complete conversion, with TEA used in excess (2.0 equiv).

Stepwise Procedure and Optimization

-

Substrate Preparation :

-

Dissolve n-octylamine (5.0 mmol, 0.645 g) in anhydrous DCM (50 mL) under nitrogen.

-

Add TEA (10 mmol, 1.39 mL) dropwise at 0°C.

-

-

Acylation :

-

Introduce TFAA (5.5 mmol, 0.78 mL) slowly to prevent localized overheating.

-

Stir the mixture for 12 hours at room temperature.

-

-

Workup and Purification :

Alternative Pathways: Comparative Evaluation

Acid Chloride Route

Although less common for this specific derivative, trifluoroacetamides can alternatively be synthesized from carboxylic acids via intermediate acid chlorides. For example:

-

Acid Chloride Formation :

-

React octanoic acid with oxalyl chloride (2.0 equiv) and catalytic DMF in DCM.

-

-

Amidation :

Limitations : This route introduces additional steps (acid activation, amidation) and is less atom-economical compared to direct acylation of amines.

Analytical Characterization and Quality Control

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,2-Trifluoro-n-octylacetamide in a laboratory setting?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing trifluoroacetyl chloride with n-octylamine in a biphasic solvent system (e.g., toluene:water) under controlled pH conditions can yield the acetamide derivative. Purification typically employs recrystallization or column chromatography. Reaction progress is monitored via TLC (hexane:ethyl acetate = 9:1) .

- Key Parameters : Reaction temperature (e.g., 162.5°C boiling point of trifluoroacetamide derivatives), solvent polarity, and stoichiometric ratios are critical for minimizing byproducts .

Q. How can researchers characterize the purity and structural integrity of 2,2,2-Trifluoro-n-octylacetamide post-synthesis?

- Analytical Techniques :

- GC/HPLC : Assess purity (>95% as per industrial standards) using flame ionization or UV detection .

- NMR Spectroscopy : The trifluoromethyl group (CF₃) produces distinct ¹⁹F NMR signals (δ -60 to -70 ppm). ¹H NMR confirms the n-octyl chain (δ 0.8–1.6 ppm) and acetamide NH (δ 6.5–7.5 ppm) .

- Melting Point : Verify consistency with literature values (65–70°C) .

Q. What safety precautions are critical when handling 2,2,2-Trifluoro-n-octylacetamide in experimental settings?

- Protocols : Use PPE (gloves, goggles, lab coats) due to acute toxicity (Hazard Class 4). Work in a fume hood to avoid inhalation. Waste must be segregated and treated by licensed facilities, as fluorinated compounds pose environmental risks .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the reactivity of 2,2,2-Trifluoro-n-octylacetamide under varying catalytic conditions?

- Experimental Design : Conduct kinetic studies under controlled conditions (temperature, solvent, catalyst loading). Compare results using heterogeneous (e.g., Pd/C) vs. homogeneous catalysts (e.g., Lewis acids). Contradictions in reaction rates may arise from solvent-catalyst interactions or competing pathways (e.g., hydrolysis vs. alkylation) .

- Data Analysis : Use Arrhenius plots to differentiate activation energies for competing mechanisms. Cross-validate with DFT calculations to model transition states .

Q. How does the electron-withdrawing effect of the trifluoromethyl group influence the reaction pathways of 2,2,2-Trifluoro-n-octylacetamide in nucleophilic substitutions?

- Mechanistic Insight : The CF₃ group destabilizes the carbonyl carbon, increasing electrophilicity and favoring nucleophilic attack. This effect accelerates aminolysis but may hinder esterification due to reduced leaving-group ability. Isotopic labeling (¹⁸O) can track carbonyl reactivity .

- Case Study : In SN2 reactions, steric hindrance from the n-octyl chain may offset electronic activation, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Q. What advanced spectroscopic techniques are recommended for analyzing degradation products of 2,2,2-Trifluoro-n-octylacetamide under oxidative conditions?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.